3-Bromopyridine-D4

Analytical Chemistry Bioanalysis LC-MS/MS

3-Bromopyridine-D4 (CAS 66148-14-9, molecular weight 162.02 g/mol) is a deuterium-labeled derivative of the heteroaromatic compound 3-bromopyridine. It is characterized by the replacement of four hydrogen atoms with deuterium, resulting in a +4 mass shift relative to its unlabeled analog.

Molecular Formula C5H4BrN
Molecular Weight 162.02 g/mol
Cat. No. B571381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-D4
Synonyms5-Bromo-pyridine-2,3,4,6-d4;  3-Pyridyl Bromide-d4;  NSC 3974-d4;  Pyridin-3-yl Bromide-d4;  m-Bromopyridine-d4;  _x000B_
Molecular FormulaC5H4BrN
Molecular Weight162.02 g/mol
Structural Identifiers
InChIInChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D
InChIKeyNYPYPOZNGOXYSU-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Bromopyridine-D4: A Stable Isotope-Labeled Building Block for Quantitative Analytical Chemistry


3-Bromopyridine-D4 (CAS 66148-14-9, molecular weight 162.02 g/mol) is a deuterium-labeled derivative of the heteroaromatic compound 3-bromopyridine [1]. It is characterized by the replacement of four hydrogen atoms with deuterium, resulting in a +4 mass shift relative to its unlabeled analog . This compound is supplied as a pale yellow oily matter or solid with a reported purity of ≥95% by HPLC and an isotopic enrichment of 98 atom % D , making it a critical reagent in organic synthesis and analytical chemistry.

Why 3-Bromopyridine-D4 Cannot Be Replaced by Non-Deuterated or Other Labeled Analogs


Substituting 3-Bromopyridine-D4 with its unlabeled counterpart (3-bromopyridine) or another labeled pyridine isomer compromises the quantitative integrity of analytical workflows. The +4 Dalton mass shift is essential for preventing spectral overlap between the analyte and internal standard in liquid chromatography-mass spectrometry (LC-MS) [1]. Using an isomer like 2-Bromopyridine-D4 introduces a different chromatographic retention time, violating a core requirement for a reliable stable isotope-labeled (SIL) internal standard, which must co-elute with the target analyte to correct for matrix effects and ionization variability [2]. The specific isotopic purity (≥98 atom % D) ensures that the signal from the unlabeled species is negligible, preventing 'cross-talk' that would otherwise bias quantitative results .

Quantitative Differentiation: A Guide to 3-Bromopyridine-D4's Evidence-Based Advantages


Mass Spectrometry: The +4 Dalton Shift Eliminates Signal Interference

In LC-MS/MS applications, the primary advantage of 3-Bromopyridine-D4 is its +4 Dalton mass shift compared to unlabeled 3-bromopyridine (MW 157.996 g/mol) [1]. This mass difference is sufficient to ensure no overlap of the isotopic clusters, a critical requirement for an internal standard [2]. A +4 shift is preferable to a +1 or +2 shift, as it provides a wider margin of safety against potential M+1 or M+2 isotope contributions from the analyte itself.

Analytical Chemistry Bioanalysis LC-MS/MS

Isotopic Purity: ≥98 Atom % D Minimizes Quantitative Bias

The isotopic enrichment of 3-Bromopyridine-D4 is specified as 98 atom % D . This means that for every 100 molecules, 98 contain four deuterium atoms. High isotopic purity is essential to minimize 'cross-talk'—the contribution of the internal standard's signal to the analyte's mass channel—which can lead to under-reporting of analyte concentration, particularly at low levels [1].

Analytical Method Validation Quality Control Metabolomics

Chemical Purity: ≥95% by HPLC Ensures Consistent Reactivity

The chemical purity of 3-Bromopyridine-D4 is specified as ≥95% by HPLC . This high chemical purity ensures that reactions are not confounded by side products from impurities, a crucial factor in synthetic yield and reproducibility. This is comparable to high-quality, non-deuterated 3-Bromopyridine, which is commonly available at 98% purity, but the deuterated analog's purity ensures its specific isotopic enrichment is not compromised by unlabeled contaminants .

Organic Synthesis Medicinal Chemistry Quality Control

Physical State: A Solid at Room Temperature for Easier Handling

In contrast to its unlabeled counterpart, which is a colorless to yellow liquid at room temperature with a melting point of -27°C , 3-Bromopyridine-D4 is reported to be a solid at room temperature . This change in physical state is a direct consequence of the increased molecular mass and altered intermolecular forces due to complete deuteration [1].

Laboratory Operations Weighing Accuracy Sample Management

Optimal Use Cases for Procuring 3-Bromopyridine-D4


Quantitative Bioanalysis of Drug Candidates and Metabolites

The primary use case is as a stable isotope-labeled internal standard for the LC-MS/MS quantification of 3-bromopyridine, a common synthetic intermediate and potential metabolite, in complex biological matrices. Its +4 Da mass shift and high isotopic purity ensure accurate, matrix-effect-corrected measurements across a wide dynamic range [1].

Mechanistic Studies in Organic and Medicinal Chemistry

3-Bromopyridine-D4 is a crucial building block for the synthesis of deuterium-labeled drug candidates. By using this labeled precursor in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), researchers can introduce a mass label to track the fate of the pyridine moiety during metabolism studies, or to elucidate reaction mechanisms using kinetic isotope effect (KIE) experiments [2].

Precursor for Isotopically Labeled Standards in Toxicology and Environmental Science

As a versatile aryl bromide, 3-Bromopyridine-D4 can be used to synthesize deuterated analogs of environmental pollutants, pesticides, or their metabolites. These labeled standards are essential for accurate and sensitive detection in environmental monitoring and toxicological risk assessments .

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